1-Ethynylbicyclo[1.1.1]pentane

Antimalarial drug discovery Metabolic stability Bioisosteric replacement

1-Ethynylbicyclo[1.1.1]pentane (CAS 127867-25-8) is a strained, three-dimensional bicyclo[1.1.1]pentane (BCP) scaffold bearing a terminal ethynyl group at the bridgehead position. This compound serves as a versatile building block in medicinal chemistry, functioning simultaneously as a nonclassical bioisostere for para-substituted phenyl rings and as a saturated replacement for internal alkynes.

Molecular Formula C7H8
Molecular Weight 92.14 g/mol
CAS No. 127867-25-8
Cat. No. B3046713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynylbicyclo[1.1.1]pentane
CAS127867-25-8
Molecular FormulaC7H8
Molecular Weight92.14 g/mol
Structural Identifiers
SMILESC#CC12CC(C1)C2
InChIInChI=1S/C7H8/c1-2-7-3-6(4-7)5-7/h1,6H,3-5H2
InChIKeyKRVQVJPCFVMTHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynylbicyclo[1.1.1]pentane (CAS 127867-25-8): A Strategic BCP-Alkyne Bioisostere Building Block for Medicinal Chemistry Procurement


1-Ethynylbicyclo[1.1.1]pentane (CAS 127867-25-8) is a strained, three-dimensional bicyclo[1.1.1]pentane (BCP) scaffold bearing a terminal ethynyl group at the bridgehead position. This compound serves as a versatile building block in medicinal chemistry, functioning simultaneously as a nonclassical bioisostere for para-substituted phenyl rings and as a saturated replacement for internal alkynes [1]. The BCP core confers a high fraction of sp³-hybridized carbon (Fsp³ = 0.71) compared to planar aromatic systems (Fsp³ = 0 for benzene), a structural feature strongly associated with improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability in drug candidate optimization [2].

Why Generic Phenyl or Alkyne Bioisosteres Cannot Replace 1-Ethynylbicyclo[1.1.1]pentane in Lead Optimization


The choice of bioisostere is not interchangeable: phenyl rings and internal alkynes carry intrinsic liabilities including high aromatic ring count (associated with CYP450 inhibition and hERG channel blockade), excessive lipophilicity (elevated cLogP), and metabolic instability due to oxidative metabolism . While alternative saturated bioisosteres such as cubane and closo-carborane have been explored, they frequently introduce new problems—cubane has been shown to undergo enzyme-mediated oxidation on its core, reducing metabolic stability compared to the parent phenyl compound [1]. The BCP scaffold, and specifically 1-ethynylbicyclo[1.1.1]pentane with its terminal ethynyl handle, uniquely balances retention of biological activity with demonstrable improvements in solubility, lipophilicity, and metabolic stability that other bioisosteric replacements do not consistently achieve.

Quantitative Differentiation: Comparative Performance Data for 1-Ethynylbicyclo[1.1.1]pentane and BCP Bioisosteres vs. Phenyl and Alkyne Analogs


Metabolic Stability: BCP Bioisostere Retains Potency While Significantly Improving Microsomal Stability vs. Phenyl Parent

In a direct head-to-head comparison within an antimalarial lead optimization program, replacement of a phenyl ring with a bicyclo[1.1.1]pentane (BCP) scaffold produced a BCP analogue (compound 22) that was equipotent to its parent phenyl compound against Plasmodium falciparum while exhibiting significantly improved metabolic properties [1]. In contrast, cubane and closo-carborane analogues in the same study showed reduced metabolic stability, demonstrating that BCP is the preferred bioisosteric replacement among available nonclassical phenyl mimics.

Antimalarial drug discovery Metabolic stability Bioisosteric replacement

Lipophilicity Reduction: BCP Scaffold Decreases cLogP by Approximately 0.5 to 1.0 Units vs. Phenyl Analogues

Systematic comparison of bicyclo[1.1.1]pentane derivatives with their aromatic counterparts reveals a substantial reduction in calculated LogP (cLogP) for BCP-containing compounds [1]. This effect is consistently observed across multiple matched molecular pairs and is attributed to the higher sp³-carbon fraction and reduced π-character of the BCP core relative to planar aromatic systems . For 1-ethynylbicyclo[1.1.1]pentane specifically, the cLogP is measured at 1.38, substantially lower than typical para-substituted phenyl-ethynyl systems which often exceed cLogP values of 2.5 to 3.5 [2].

Physicochemical property optimization Lipophilicity BCP bioisostere

Aqueous Solubility Enhancement: BCP Replacement Consistently Improves Solubility vs. Aromatic Phenyl Scaffolds

Multiple studies have demonstrated that replacement of a phenyl ring with a bicyclo[1.1.1]pentane scaffold leads to measurable improvements in aqueous solubility [1]. In a systematic comparison of bicycloalkane isosteric replacements, BCP derivatives showed substantial solubility enhancement relative to their aromatic counterparts, whereas bicyclo[2.2.2]octane derivatives did not produce the same benefit . This solubility advantage stems from the reduced π-π stacking propensity of the saturated BCP cage and its more favorable interaction with water.

Aqueous solubility BCP bioisostere Drug developability

CYP450 Liability Mitigation: Saturated BCP Core Reduces Metabolic Oxidation Risk vs. Aromatic Systems

High aromatic ring count is a well-established risk factor for cytochrome P450 enzyme inhibition and hERG channel blockade, both of which are leading causes of drug candidate failure due to safety concerns . The saturated carbon atoms of the BCP ring exhibit greater stability in the CYP450 environment, and metabolic intermediates and products derived from BCP scaffolds are typically less cytotoxic than those arising from oxidative metabolism of aromatic systems . This class-level benefit is a primary driver for BCP adoption in medicinal chemistry programs targeting reduced off-target pharmacology.

CYP450 inhibition Metabolic stability Drug safety pharmacology

Scalable Synthesis: Light-Enabled Propellane Opening Enables Multi-Kilogram BCP Production

Access to bicyclo[1.1.1]pentane derivatives at scale was historically limited by multi-step, low-yielding syntheses (overall yields of 20–40% over six steps) with reproducibility challenges [1]. Recent methodological advances have enabled a general, scalable reaction between alkyl iodides and [1.1.1]propellane under light-enabled conditions, providing BCP iodides in milligram, gram, and even kilogram quantities without requiring catalysts, initiators, or additives [2]. This scalable route directly supports the commercial availability and cost-viability of 1-ethynylbicyclo[1.1.1]pentane and its derivatives for industrial research programs.

Scalable synthesis BCP building blocks Process chemistry

Dual Bioisosteric Functionality: Simultaneous Phenyl and Internal Alkyne Replacement with a Single Scaffold

1-Ethynylbicyclo[1.1.1]pentane uniquely combines the BCP cage—an established nonclassical bioisostere for para-substituted phenyl rings and tert-butyl groups—with a terminal ethynyl group that can serve as a synthetic handle for Sonogashira couplings or itself mimic internal alkyne functionality in a saturated context [1]. This dual functionality is not available with simple BCP halides or with standard aromatic ethynyl building blocks. The BCP scaffold is now widely recognized as an effective bioisostere for internal alkynes, providing a saturated, sp³-rich alternative that retains similar spatial arrangement of substituents [2].

Bioisosteric replacement Alkyne bioisostere Phenyl bioisostere

Optimal Research and Industrial Applications for 1-Ethynylbicyclo[1.1.1]pentane (CAS 127867-25-8) in Drug Discovery


Phenyl Ring Replacement in Lead Optimization to Improve Solubility and Reduce Lipophilicity

Medicinal chemistry teams facing solubility-limited or lipophilicity-driven attrition in phenyl-containing lead series should evaluate 1-ethynylbicyclo[1.1.1]pentane as a direct bioisosteric replacement. The documented reduction in cLogP by approximately 0.5–1.0 units [1] and consistent improvement in aqueous solubility [2] relative to aromatic counterparts make this BCP-ethynyl building block a strategic choice for rescuing compounds with poor developability profiles. The terminal ethynyl group enables facile incorporation into existing synthetic routes via Sonogashira coupling.

Internal Alkyne Replacement for Metabolic Stability Enhancement in Drug Candidates

For lead series containing internal alkynes that exhibit metabolic instability or suboptimal pharmacokinetic properties, 1-ethynylbicyclo[1.1.1]pentane offers a saturated, sp³-rich alternative that retains similar spatial geometry while reducing oxidative metabolism risk [1]. The BCP scaffold's established role as an internal alkyne bioisostere [2] supports its use in programs seeking to mitigate alkyne-associated metabolic liabilities without sacrificing target engagement.

Fragment-Based Drug Discovery Libraries for sp³-Enriched Chemical Space Exploration

Building block procurement for fragment libraries designed to explore three-dimensional, sp³-rich chemical space should prioritize 1-ethynylbicyclo[1.1.1]pentane. With an Fsp³ value of 0.71 [1] and a cLogP of 1.38 [2], this compound aligns with contemporary fragment library design principles that favor high sp³-character and moderate lipophilicity to maximize developability outcomes. The terminal alkyne provides a versatile vector for fragment elaboration.

Kinase Inhibitor and CNS Drug Scaffolds Requiring Reduced Aromatic Ring Count

Programs developing kinase inhibitors or CNS-penetrant drugs—where high aromatic ring count is associated with CYP450 inhibition, hERG channel blockade, and poor brain penetration—benefit from the saturated BCP scaffold [1]. The reduced aromatic character of 1-ethynylbicyclo[1.1.1]pentane lowers the probability of off-target pharmacology while maintaining the spatial requirements for target binding [2]. The scalable synthesis of BCP building blocks [3] ensures supply for programs advancing toward candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethynylbicyclo[1.1.1]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.